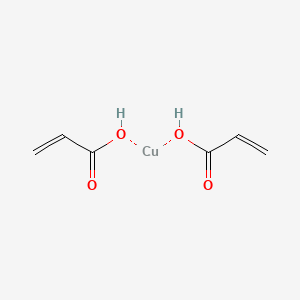

Copper(II) acrylate

Description

Properties

Molecular Formula |

C6H8CuO4 |

|---|---|

Molecular Weight |

207.67 g/mol |

IUPAC Name |

copper;prop-2-enoic acid |

InChI |

InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |

InChI Key |

SZQVYLNCJUURTG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)O.C=CC(=O)O.[Cu] |

Origin of Product |

United States |

Synthetic Methodologies for Copper Ii Acrylate and Its Derivatives

Direct Precipitation and Solvothermal Synthetic Routes

The most fundamental methods for preparing copper(II) acrylate (B77674) involve direct precipitation from solution and solvothermal reactions, which utilize elevated temperatures and pressures.

Direct Precipitation is a common and straightforward laboratory technique. This method typically involves the reaction of a copper(II) salt with acrylic acid or an acrylate salt in a suitable solvent. For instance, a common synthesis starts with basic copper(II) carbonate, which is mixed with acrylic acid at room temperature. mdpi.com The mixture is then often heated under reflux in a solvent like methanol (B129727) to ensure the reaction goes to completion. mdpi.com After filtration of any unreacted solids, slow evaporation of the solvent yields the desired green-blue crystals of copper(II) acrylate. mdpi.com This method's simplicity makes it highly accessible for laboratory-scale synthesis.

Solvothermal Synthesis offers a route to crystalline coordination polymers under non-ambient conditions. In this technique, reactants are sealed in an autoclave and heated above the solvent's boiling point, increasing pressure and facilitating the formation of well-ordered crystalline structures that may not be accessible at atmospheric pressure. For example, a typical solvothermal synthesis of a copper-based coordination polymer involves dissolving a copper(II) salt and the organic ligand in a solvent such as N,N-dimethylformamide (DMF). mdpi.com The mixture is then heated in a sealed stainless-steel autoclave for an extended period, often at temperatures around 120 °C for 20 hours or more, before being cooled to room temperature to allow for the crystallization of the product. mdpi.com The high-temperature conditions can also act as a reducing environment, potentially leading to the formation of mixed-valence copper(I)-copper(II) species, which can become incorporated into the final polymer framework. cmu.edu

| Method | Typical Copper Source | Typical Acrylate Source | Solvent | Key Conditions | Reference |

|---|---|---|---|---|---|

| Direct Precipitation | Basic Copper(II) Carbonate | Acrylic Acid | Methanol | Stirring at RT, followed by reflux at ~50°C and slow evaporation. | mdpi.com |

| Solvothermal Synthesis | Copper(II) Nitrate or other Cu(II) salts | Acrylic Acid or its derivatives | DMF, Ethanol/Water | Sealed autoclave, heated to 120-180°C for 20-24 hours. | mdpi.comcmu.edu |

Ligand Exchange and Complexation Strategies for Ancillary Ligand Integration

The chemical versatility of copper(II) acrylate is greatly expanded through the integration of additional, or "ancillary," ligands into its coordination sphere. This is typically achieved through ligand exchange or complexation reactions, where pre-formed copper(II) acrylate is reacted with a new ligand, leading to the formation of mixed-ligand complexes with tailored properties.

A prominent strategy involves reacting copper(II) acrylate or its methacrylate (B99206) analogue with heterocyclic ligands like imidazole (B134444) derivatives. mdpi.com In a typical synthesis, an imidazole derivative such as 2-methylimidazole (B133640) or 2-ethylimidazole (B144533) is added to a solution of copper(II) methacrylate in a solvent like methanol or ethanol. mdpi.com The resulting solution is stirred at room temperature, and upon slow evaporation, crystals of the new mixed-ligand complex are formed. mdpi.com

The introduction of these ancillary ligands can profoundly influence the final structure of the complex. For example, the reaction of copper(II) methacrylate with different imidazole derivatives can yield complexes with varying coordination geometries; the use of 2-methylimidazole results in a distorted octahedral geometry, while 4-methylimidazole (B133652) leads to a square-pyramidal geometry. mdpi.com These structural units can then self-assemble through intermolecular forces like hydrogen bonds to form complex supramolecular networks. mdpi.com The versatility of carboxylate ligands is such that multiple products, including geometric isomers, can sometimes be obtained from the same synthesis route. mdpi.com

| Ancillary Ligand | Starting Copper Complex | Solvent | Resulting Complex Formula Example | Reference |

|---|---|---|---|---|

| 2-Methylimidazole (2-MeIm) | Copper(II) Methacrylate | Methanol | [Cu(2-MeIm)₂(Macr)₂] | mdpi.com |

| 4-Methylimidazole (4-MeIm) | Copper(II) Methacrylate | Ethanol/Methanol | [Cu(4-MeIm)₂(Macr)₂(H₂O)] | mdpi.com |

| 2-Ethylimidazole (2-EtIm) | Copper(II) Methacrylate | DMF | [Cu(2-EtIm)₂(Macr)₂] | mdpi.com |

| 4'-phenyl-2,2′:6′,2′′-terpyridine | Copper(II) Acrylate | Not Specified | Metal-containing monomer with terpyridine ligand | researchgate.net |

Green Chemistry Approaches in Copper(II) Acrylate Synthesis

In line with the principles of sustainable chemistry, green approaches to the synthesis of copper(II) acrylate and its precursors are being developed. These methods prioritize the use of environmentally benign solvents, renewable feedstocks, and energy-efficient processes.

One of the most significant green strategies is the replacement of volatile organic solvents with water. A green synthesis for copper-based metal-organic frameworks has been demonstrated using water as the solvent. mdpi.com In this method, a copper salt like copper(II) sulfate (B86663) is dissolved in water and added to a basic aqueous solution of the organic acid ligand (in this case, trimesic acid) at an elevated temperature of around 80°C. mdpi.com This approach avoids the use of hazardous solvents like DMF, which are common in solvothermal syntheses.

Another facet of green chemistry is the use of bio-based feedstocks. While direct synthesis of copper(II) acrylate from biomass is not established, green routes to its key precursor, acrylic acid, have been developed. nih.govd-nb.info These routes start from furfural (B47365), a platform chemical derived from lignocellulosic biomass, and use environmentally benign reactions like photooxygenation and aerobic oxidation to produce acrylic acid, offering a sustainable alternative to petrochemical-based production. nih.govd-nb.info Furthermore, research into copper-catalyzed polymerizations, a major application area for copper acrylates, has identified bio-derived solvents like Cyrene as effective and more sustainable replacements for traditional polar aprotic solvents. acs.org

| Green Approach | Description | Example/Relevance | Reference |

|---|---|---|---|

| Aqueous Synthesis | Using water as the primary solvent to avoid hazardous organic solvents. | Synthesis of a copper-based MOF by reacting CuSO₄ and the ligand in a basic aqueous solution at 80°C. | mdpi.com |

| Bio-based Precursors | Utilizing starting materials derived from renewable biomass instead of petroleum. | A four-step route from biomass-derived furfural to acrylic acid with a total yield of 81%. | nih.govd-nb.info |

| Sustainable Solvents | Replacing conventional hazardous solvents with safer, bio-derived alternatives. | Using Cyrene as a bio-based solvent for copper-catalyzed atom transfer radical polymerization (ATRP) of acrylates. | acs.org |

Control over Crystal Growth and Polymorphism in Copper(II) Acrylate Systems

The precise control over the crystallization process is critical for tuning the properties of copper(II) acrylate materials. Factors such as solvent, temperature, and pH can dictate the resulting crystal structure, leading to the formation of different polymorphs or isomers with distinct physical and chemical characteristics.

Control over Crystal Growth can be achieved by carefully manipulating the reaction conditions. The pH of the reaction medium is a particularly powerful tool for directing crystal growth. For example, in the synthesis of copper complexes with bipyridine-containing surfactants, adjusting the pH allows for the selective fabrication of two different crystalline forms. rsc.org Under slightly stronger acidic conditions (pH < 3.8), green mononuclear complexes are formed, while under weakly acidic conditions (pH > 4.3), blue binuclear complexes precipitate. rsc.org

Polymorphism , the ability of a compound to exist in more than one crystalline form, is a known phenomenon in copper(II) carboxylates. researchgate.netresearchgate.net Studies on copper(II) alkanoates, which are structurally similar to copper(II) acrylate, have revealed the existence of at least three different polymorphic phases. researchgate.netresearchgate.net These polymorphs often share the same fundamental molecular "paddle-wheel" unit but differ in the way these units pack in the crystal lattice and the arrangement of the alkyl chains. researchgate.netresearchgate.net This polymorphism can be monotropic, meaning one form is always more stable than the others, and is responsible for complex thermal behaviors observed in these compounds. researchgate.netresearchgate.net

A related phenomenon is geometric isomerism , where molecules have the same chemical formula but a different spatial arrangement of atoms. In the synthesis of mixed-ligand copper(II) acrylate complexes, it is possible to obtain both cis and trans isomers from the same reaction mixture. For instance, the reaction of copper(II) acrylate with 2-ethylimidazole can simultaneously produce both cis-[Cu(2-EtIm)₂(acr)₂] and trans-[Cu(2-EtIm)₂(acr)₂], which can then be separated mechanically based on the different colors of their crystals. mdpi.com

| Phenomenon | Controlling Factor | System Example | Observed Outcome | Reference |

|---|---|---|---|---|

| Crystal Growth Control | pH | Copper/gemini surfactant with bipyridine | pH < 3.8 yields green mononuclear crystals; pH > 4.3 yields blue binuclear crystals. | rsc.org |

| Polymorphism | Crystallization conditions, thermal treatment | Copper(II) Alkanoates | Three distinct polymorphic phases found, differing in the packing of 1D "paddle-wheel" chains. | researchgate.netresearchgate.net |

| Geometric Isomerism | Simultaneous crystallization | bis(acrylate)-bis(2-ethylimidazole)-copper(II) | Formation of both cis (blue) and trans (violet) isomers in the same reaction. | mdpi.com |

Scale-Up Considerations for Laboratory to Industrial Research Applications

Transitioning the synthesis of copper(II) acrylate and its derivatives from a laboratory setting to an industrial scale requires significant adjustments to the methodology to ensure efficiency, cost-effectiveness, and product consistency.

Traditional laboratory syntheses are often batch processes, which can be inefficient for large-scale production. Industrial approaches often favor simplified or continuous processes. One patented industrial method for producing copper acrylate resin involves a one-step synthesis . google.com In this process, a copper-containing compound, an acrylic monomer, rosin, an initiator, and a solvent are all added to a reactor and heated, allowing graft esterification and polymerization to occur simultaneously. google.com This method is noted for its simplicity and stable product performance. google.com An alternative industrial approach is a two-step synthesis , where copper acrylate monomer is first synthesized and isolated, and then subsequently polymerized with other acrylic monomers. google.com This method is reported to significantly shorten the total reaction time compared to older prepolymer techniques, leading to a 20-30% reduction in production costs. google.com

Modern scale-up strategies also explore the use of continuous-flow reactors . Research on photo-induced copper-mediated polymerizations has demonstrated successful and simple scaling from a 2 mL to a 16 mL flow reactor, suggesting a viable pathway for producing significant quantities (e.g., 100 grams per hour or more) on a laboratory or pilot scale. uhasselt.be This approach is particularly valuable for producing high-precision, high-value polymers. uhasselt.be When scaling up, the choice of reagents also becomes critical from an economic and sustainability perspective. For example, moving from laboratory-grade reagents to more cost-effective, industrially viable, and sustainable alternatives is a key consideration for commercial feasibility. rsc.org

| Scale | Process Type | Description | Advantages | Reference |

|---|---|---|---|---|

| Laboratory | Batch | Reactants are mixed in a flask, reacted, and the product is isolated in a single batch. | Simple setup, good for discovery and small quantities. | mdpi.com |

| Industrial | One-Step Resin Synthesis | Copper compound, monomer, and initiator react simultaneously to form the final polymer resin. | Simple technique, stable product. | google.com |

| Two-Step Synthesis | First, synthesize and isolate the copper acrylate monomer, then polymerize it. | Shorter reaction times and lower costs compared to prepolymer methods. | google.com | |

| Pilot/Industrial Research | Continuous Flow | Reactants are continuously pumped through a reactor (e.g., heated or irradiated tubing). | Simplified scale-up, significant acceleration of reactions, high throughput. | uhasselt.be |

Structural Elucidation and Advanced Spectroscopic Characterization of Copper Ii Acrylate Complexes

Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Electronic Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic environment of the paramagnetic Cu(II) ion (d⁹ configuration) in copper(II) acrylate (B77674) complexes. mdpi.com The EPR spectra of Cu(II) complexes provide information on the local structure, symmetry, and concentration of the paramagnetic species. cmu.edu

In studies involving atom transfer radical polymerization (ATRP) of acrylates like methyl acrylate (MA) and methyl methacrylate (B99206) (MMA), EPR is used to monitor the concentration of the Cu(II) species. cmu.edu For instance, in the ATRP of MMA, the EPR signal after heating is characteristic of a Cu(II) species with a trigonal bipyramidal structure. cmu.edu The concentration of these Cu(II) species can be quantified by double integration of the EPR signals. cmu.edu Research has shown that during the polymerization of MMA, approximately 5–6% of the initial copper(I) species are converted to copper(II), while for MA, this value is around 3%. cmu.edu

The g-tensor components, determined from EPR measurements, are sensitive to the nature of the ligands and the Cu-ligand bond lengths. mdpi.com For Cu(II) complexes with square planar or square pyramidal geometries, strongly axial EPR signals are typically observed. mdpi.com The study of copper(II)-β-substituted β-amino acid systems by EPR has revealed the formation of multiple paramagnetic species in solution, with their formation constants and EPR parameters, such as isotropic g-factors and hyperfine couplings, being determined simultaneously. nih.gov

Continuous wave and pulsed EPR techniques have been employed to study copper–calcium poly(acrylic acid) composite hydrogels. These studies reveal that the enhanced mechanical properties of these hydrogels originate from the interaction of parts of the hydrogel network with and through hydrated copper ions. researchgate.net

Interactive Data Table: Representative EPR Parameters for Cu(II) Complexes

| Complex System | g-factor(s) | Hyperfine Coupling (A) | Structural Information | Reference |

| Cu(II) in MMA polymerization | Not specified | Not specified | Trigonal bipyramidal structure | cmu.edu |

| Cu(II)-β-amino acids | Isotropic g-factors determined | Copper and nitrogen hyperfine couplings determined | Multiple species in equilibrium | nih.gov |

| Dehydrated Cu-ZSM-5 (at 673 K) | Increased g∥ | Decreased A∥ | Changes in coordination environment | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure in Solution

While the paramagnetic nature of Cu(II) can complicate direct NMR observation of the metal center, ¹H and ¹³C NMR spectroscopy are invaluable for elucidating the structure of the acrylate ligand and other organic components within the complex in solution. scispace.comdntb.gov.ua

In studies of mixed macromolecular complexes of Cu(II) ions with acrylamide (B121943) and sodium acrylate copolymers and ω-amino acids, ¹H and ¹³C NMR have been used to determine the ligand composition. scispace.comdntb.gov.ua For example, in a solution containing Cu(II) ions, β-alanine, and an acrylamide/sodium acrylate copolymer, NMR data indicated the formation of a chelate complex involving both the carboxylic and amino groups of β-alanine, as well as the carboxylic groups of the copolymer. scispace.com

NMR is also crucial for characterizing the starting materials and the resulting polymers in polymerization reactions involving copper acrylate. For instance, in the photo-induced copper-mediated polymerization of methyl acrylate, ¹H NMR is used to determine monomer conversion. rsc.org Similarly, in the synthesis of functionalized copper nanoparticles, NMR spectra are used for the characterization of the acrylic functionality attached to the nanoparticle surface. acs.org

Mass Spectrometry (e.g., ESI-MS, MALDI-ToF-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry techniques, particularly Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF-MS), are essential for determining the molecular weight and analyzing the fragmentation patterns of copper(II) acrylate complexes and related polymers.

ESI-MS has been employed to analyze the products of photo-induced copper-mediated polymerization of methyl acrylate. rsc.org These analyses help in mapping the end-group fidelity of the resulting polymers and identifying any termination products. rsc.org In the synthesis of sequence-defined acrylate oligomers, ESI-MS is used to analyze the crude product mixtures, revealing the statistical nature of the radical insertion reactions and identifying potential side reactions like halogen exchange. nih.gov

MALDI-ToF-MS is particularly useful for the analysis of polymers. rsc.org In the context of poly(methyl acrylate) obtained from photo-mediated polymerization using a copper(II)/formate (B1220265) complex, MALDI-ToF-MS provides detailed information on the molecular weight distribution. rsc.org It has been noted that in some cases, fragmentation can occur, which needs to be considered during spectral interpretation. rsc.org Studies on poly(methyl acrylate)s synthesized via various controlled radical polymerization techniques have utilized MALDI-TOF-MS to detect the different chain end-groups. sci-hub.se

Interactive Data Table: Mass Spectrometry Analysis of Copper Acrylate-Related Systems

| Technique | System Analyzed | Key Findings | Reference |

| ESI-MS | Poly(methyl acrylate) from UV-copper-mediated polymerization | High degree of end-group fidelity | rsc.org |

| ESI-MS | Sequence-defined acrylate oligomers | Statistical nature of insertion, halogen exchange side reaction | nih.gov |

| MALDI-ToF-MS | Poly(methyl acrylate) from photo-mediated polymerization | Molecular weight distribution, potential for fragmentation | rsc.org |

| MALDI-ToF-MS | Poly(methyl acrylate) homopolymers | Lability of bromine ω-end group, presence of H-terminated polymers | rsc.org |

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure around Copper Centers

X-ray Absorption Spectroscopy (XAS), including both the X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions, provides detailed information about the local electronic and geometric structure around the copper atoms in copper(II) acrylate complexes. researchgate.net

XANES spectra can reveal the oxidation state of copper. nih.govresearchgate.net For instance, in thermally treated copper-containing materials, XAS results have shown that while Cu(II) as cupric hydroxide (B78521) is the major species at lower temperatures, it can be chemically reduced to Cu(I) at higher temperatures. nih.gov The features in the XANES region, such as the pre-edge and the main absorption edge, are sensitive to the coordination geometry of the copper center. researchgate.net For example, a weak pre-edge shoulder is often associated with square pyramidal complexes. researchgate.net

EXAFS provides information about the number and type of coordinating atoms and their distances from the copper center. nih.gov Studies on Cu(II) in aqueous solutions and complexes have used EXAFS to determine the coordination environment, often finding a distorted octahedral or square pyramidal geometry. acs.orgacs.org For example, in Cu(II)-loaded polysaccharide monooxygenases, EXAFS data suggested a first sphere of four oxygen/nitrogen ligands at an average distance of 1.98 Å from the Cu(II) ion. nih.gov

Surface Characterization Techniques (e.g., XPS, SEM, EDS) for Coating and Composite Research

For applications of copper(II) acrylate in coatings and composites, surface characterization techniques are crucial for understanding the morphology, composition, and distribution of elements.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and chemical states of elements on the surface. In studies of copper ions absorbed on acrylic-acid-grafted polystyrene, XPS showed a significant increase in oxygen concentration after plasma treatment and subsequent grafting of acrylic acid. ethz.ch It also confirmed the loading of copper(II) onto the surface. ethz.ch XPS analysis of hybrid copper(II) acrylate/silazane coatings can provide information on the chemical bonding at the interface, such as the formation of Si-O-Fe bonds between the coating and a steel substrate. researchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology. In research on hybrid copper(II) acrylate/silazane coatings on steel, SEM confirmed the presence of a dense and well-adherent layer. researchgate.netx-mol.com When combined with Energy Dispersive X-ray Spectroscopy (EDS) , SEM can map the elemental distribution on the surface. For the hybrid coatings, SEM-EDS confirmed the homogeneous distribution of copper and silicon. researchgate.netx-mol.com Similarly, in Cu-loaded acrylic paint on polylactic acid surfaces, SEM detected the presence of copper particles, while EDS could be used to map their distribution. mdpi.com In composites of lanthanoid-poly(sodium acrylate) exposed to Cu²⁺, SEM showed that the structure maintained its integrity, and EDS confirmed the presence of copper ions. mdpi.com

Interactive Data Table: Surface Characterization of Copper Acrylate-Containing Materials

| Technique | Material | Key Findings | Reference |

| SEM/EDS | Hybrid copper(II) acrylate/silazane coating on steel | Homogeneous distribution of Cu and Si in a dense, 4 μm thick layer. | researchgate.netx-mol.com |

| SEM | Cu-loaded acrylic paint on polylactic acid | Presence of completely enveloped Cu particles in the acrylic paint layer. | mdpi.com |

| XPS | Acrylic-acid-grafted polystyrene with Cu(II) | Increased oxygen concentration after grafting; confirmed Cu(II) loading. | ethz.ch |

| SEM/EDS | Lanthanoid/poly(sodium acrylate) composite with Cu²⁺ | Structure maintained integrity; EDS confirmed presence of Cu²⁺. | mdpi.com |

Theoretical and Computational Investigations of Copper Ii Acrylate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Molecular Geometry

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, bonding characteristics, and molecular geometry of copper(II) carboxylate systems, including those with acrylate (B77674) ligands. researchgate.netmdpi.com DFT calculations, particularly using hybrid functionals like B3LYP, have been successfully employed to optimize the geometries of such complexes and have shown good agreement with experimental data obtained from X-ray crystallography. researchgate.netijacskros.commdpi.com

For instance, in a study on a dinuclear copper(II) methacrylic acid complex, the B3LYP method with the LANL2DZ basis set for the copper atom and 6-31G(d) for other atoms was used for geometry optimization. researchgate.net The calculated bond lengths and angles were found to be in reasonable agreement with experimental values, with only slight variations attributed to crystal packing effects in the solid state. researchgate.netmdpi.com The optimized geometry of a mononuclear Cu(II) complex with 4-chlorobenzoate (B1228818) and benzimidazole (B57391) ligands was also achieved using the B3LYP/6-31G(d,p) level of theory, confirming a distorted square pyramidal geometry. mdpi.com

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides insights into the bonding nature and charge distribution within the molecule. researchgate.netdergipark.org.tr In copper(II) acrylate and related systems, NBO analysis reveals significant charge transfer between donor and acceptor atoms, which influences the molecule's stability. dergipark.org.tr The analysis of the Fock matrix in the NBO basis can further elucidate the nature of the coordinate bonds. researchgate.net

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of the complex. mdpi.com DFT calculations can determine the energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE). mdpi.comrsc.org For a synthesized Cu(II) complex, the HOMO-LUMO gap was calculated to be 5.16 eV, indicating its reactive nature. mdpi.com The distribution of these orbitals reveals the regions most susceptible to electrophilic and nucleophilic attack. mdpi.com For instance, in some copper(II) complexes, the HOMO is often localized on the ligand, while the LUMO is centered on the metal ion. mdpi.com

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution and are used to identify regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. researchgate.netmdpi.com

Table 4.1.1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a Dinuclear Copper(II) Methacrylic Acid Complex researchgate.net

| Parameter | Experimental (Å/°) | Calculated (DFT/B3LYP) (Å/°) |

| Cu-Cu distance | 2.5959(5) | 2.6649 |

| Cu-O (axial) | 2.169(2) | 2.213 |

| Cu-O (equatorial) | 1.963(2) - 1.972(2) | 1.986 - 2.001 |

| O-Cu-O (axial) | 169.29(7) | 170.1 |

| O-Cu-O (equatorial) | 88.79(7) - 91.30(7) | 88.9 - 91.1 |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

While Density Functional Theory (DFT) is a widely used and computationally efficient method, ab initio methods provide a pathway to higher accuracy in determining the electronic structure of molecules, albeit at a greater computational cost. stc2024.detrygvehelgaker.no These methods are based on solving the Schrödinger equation without empirical parameters, relying on fundamental physical constants. oulu.fi For complex systems like those involving transition metals such as copper(II), achieving high accuracy is crucial for a reliable understanding of their properties. trygvehelgaker.no

Common ab initio approaches include the Hartree-Fock (HF) method, which serves as a starting point for more sophisticated techniques that account for electron correlation. oulu.fi Post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled-Cluster (CC) theory offer systematic ways to improve upon the HF approximation. stc2024.deoulu.fi

Coupled-Cluster theory, particularly with single, double, and non-iterative triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its ability to yield highly accurate results when combined with large basis sets. trygvehelgaker.no Achieving chemical accuracy (within 1 kcal/mol or ~4 kJ/mol) for reaction enthalpies often requires methods like CCSD(T). trygvehelgaker.no To approach the complete basis set (CBS) limit, where errors due to the finite basis set are minimized, extrapolation techniques or explicitly correlated methods (e.g., CCSD(T)-R12) can be employed. trygvehelgaker.no

For copper(II) complexes, which are open-shell systems, multireference methods may be necessary if the single-reference approach of standard CC theory is inadequate. These methods are essential when near-degeneracies in electronic states are present.

While specific high-accuracy ab initio studies solely focused on copper(II) acrylate were not found in the provided search results, the principles of these methods are broadly applicable. For instance, the TURBOMOLE software package is highlighted for its efficient implementation of high-level methods like explicitly correlated coupled-cluster, which are suitable for such demanding calculations on transition metal complexes. stc2024.de The application of these high-accuracy methods would provide a benchmark for calibrating more computationally economical DFT functionals for studying larger and more complex copper(II) acrylate systems.

Molecular Dynamics Simulations for Solution Behavior and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions in different environments, such as in solution. While specific MD studies on copper(II) acrylate were not prominently featured in the search results, the principles and applications of this methodology are well-established for related systems, such as hydrated copper(II) ions. acs.org

MD simulations can provide insights into the coordination of solvent molecules around the copper(II) ion, the stability of the coordination sphere, and the dynamics of ligand exchange processes. For instance, studies on aqueous solutions of Cu(II) have used MD in conjunction with quantum mechanical methods to investigate the preferred coordination number and geometry of the hydrated ion. acs.org These simulations have shown that while a five-coordinate square-pyramidal geometry is often the most stable in aqueous solution, six-coordinate species may also coexist due to small energy differences. acs.org

In the context of copper(II) acrylate, MD simulations could be employed to explore several key areas:

Solvation Structure: Understanding how solvent molecules (e.g., water, ethanol) arrange around the copper(II) acrylate monomer or dimer in solution. This includes determining the number of solvent molecules in the first and second solvation shells and their residence times.

Ion Pairing and Aggregation: Investigating the tendency of copper(II) acrylate units to form aggregates or ion pairs in solution. This is particularly relevant for understanding the initial stages of polymerization or precipitation.

Self-Assembly: Modeling the spontaneous organization of copper(II) acrylate monomers into larger structures, such as oligomers or polymers. By simulating the interactions between multiple monomer units over time, one can observe the formation of chains or other ordered arrangements, providing insights into the mechanisms of polymerization in solution.

Conformational Dynamics: Studying the flexibility of the acrylate ligand and the dynamics of the copper-carboxylate bond in a solution environment. This can reveal how the solvent influences the conformational preferences of the complex.

To perform such simulations, a force field that accurately describes the interactions between the copper(II) ion, the acrylate ligand, and the solvent molecules is required. This may involve developing new parameters or validating existing ones against experimental data or higher-level quantum mechanical calculations.

Prediction of Spectroscopic Signatures using Computational Methods

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic signatures of transition metal complexes, including those of copper(II) acrylate and its derivatives. researchgate.netmdpi.commdpi.com These calculations can provide valuable insights into the electronic transitions that give rise to observed absorption bands in UV-Vis spectra and the vibrational modes responsible for peaks in infrared (IR) spectra.

UV-Vis Spectroscopy: TD-DFT calculations are a common approach for simulating the electronic absorption spectra of copper(II) complexes. researchgate.netmdpi.commdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). mdpi.com The oscillator strengths calculated for these transitions provide an indication of their intensity. mdpi.com

For a dinuclear copper(II) methacrylic acid complex, TD-DFT calculations using the B3LYP functional were performed to simulate the UV-Vis spectrum, and the results were compared with experimental data. researchgate.netnih.gov Similarly, for a series of 4-coordinated copper(II) complexes, TD-DFT calculations with various functionals (e.g., B3LYP, PW6B95D3, PBEh1PB, M06) were used to simulate the UV-Vis spectra, showing good correlation with the experimental bands. mdpi.com These studies often reveal that the visible absorption bands in copper(II) complexes arise from d-d electronic transitions, which are characteristic of their coordination geometry. mdpi.com Ligand-to-metal charge transfer (LMCT) transitions are also common. mdpi.com

Infrared (IR) Spectroscopy: DFT calculations can also be used to simulate the IR spectra of molecules by calculating their vibrational frequencies. researchgate.netmdpi.com A frequency analysis performed on the optimized geometry of the complex yields the wavenumbers and intensities of the vibrational modes. researchgate.net These calculated spectra can then be compared with experimental IR spectra to aid in the assignment of specific absorption bands to particular molecular vibrations. For example, in copper(II) carboxylate complexes, the positions of the asymmetric and symmetric stretching vibrations of the carboxylate group are sensitive to its coordination mode. Computational analysis can help to confirm these assignments. researchgate.net

Table 4.4.1: Representative TD-DFT Calculated Electronic Transitions for a Copper(II) Complex mdpi.com

| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 562.0 | 0.015 | HOMO -> LUMO | d-d transition |

| 561.6 | 0.021 | HOMO-1 -> LUMO | d-d transition |

| 350.2 | 0.110 | HOMO-5 -> LUMO | LMCT |

| 321.8 | 0.095 | HOMO -> LUMO+2 | LMCT |

Note: This table is based on data for a representative binuclear Cu(II) complex to illustrate the type of information obtained from TD-DFT calculations. Specific data for copper(II) acrylate was not available.

Modeling of Magnetic Exchange Interactions in Oligomeric and Polymeric Copper(II) Acrylate Compounds

The magnetic properties of oligomeric and polymeric copper(II) compounds, including those with acrylate-like bridging ligands, are of significant interest and can be effectively modeled using computational methods. researchgate.netrsc.orgacs.org The magnetic behavior of these systems is primarily governed by the magnetic exchange interaction between the paramagnetic Cu(II) centers (each with an S = 1/2 spin state). This interaction can be either antiferromagnetic (leading to a singlet ground state with lower total spin) or ferromagnetic (resulting in a triplet ground state with higher total spin). sonar.chrsc.org

Density Functional Theory (DFT), particularly using the broken-symmetry (BS) approach, is a widely employed method for calculating the magnetic exchange coupling constant (J). researchgate.netacs.orgsonar.ch In this method, calculations are performed for both the high-spin state (e.g., triplet for a dimer) and a spin-contaminated "broken-symmetry" singlet state. The energy difference between these two states is then used to estimate the value of J. researchgate.net

For a dinuclear copper(II) methacrylic acid complex, which serves as a good model for copper(II) acrylate systems, DFT calculations have been used to investigate the magnetic coupling. researchgate.net The results indicated a very weak antiferromagnetic interaction between the two copper(II) centers, which was consistent with experimental observations. researchgate.net The analysis of molecular orbitals can reveal the pathway of the magnetic exchange, showing whether it occurs through a direct Cu-Cu interaction or, more commonly, through a superexchange mechanism mediated by the bridging carboxylate ligands. researchgate.net In many copper(II) carboxylate dimers, the superexchange occurs through the σ-orbitals of the bridging group. researchgate.net

In larger systems, such as trinuclear or polymeric copper(II) complexes, the magnetic interactions can be more complex. acs.orgresearchgate.net Computational modeling can help to elucidate the network of exchange interactions. For example, in a copper-based layered coordination polymer, DFT calculations supported the experimental finding of ferromagnetic interactions between adjacent copper(II) ions. rsc.org Similarly, for trinuclear copper(II) clusters embedded in a polymer matrix, quantum-chemical simulations using DFT were able to calculate the exchange interaction parameters and confirm the presence of ferromagnetic coupling. acs.org

Table 4.5.1: Calculated Magnetic Exchange Coupling Constants (J) for Representative Copper(II) Complexes

| Complex Type | Computational Method | Calculated J (cm⁻¹) | Type of Interaction | Reference |

| Dinuclear Cu(II) methacrylic acid | DFT (B3LYP) | -0.98 | Antiferromagnetic | researchgate.net |

| Asymmetric azido-bridged dinuclear Cu(II) | DFT (BS) | +4.2 | Antiferromagnetic | sonar.ch |

| Trinuclear Cu(II) cluster | DFT (B3LYP) | +33 | Ferromagnetic | researchgate.net |

| 1D Cu(II) coordination polymer (dimer 1) | Experimental Fit | +0.80 | Ferromagnetic | rsc.org |

| 1D Cu(II) coordination polymer (dimer 2) | Experimental Fit | -315 | Antiferromagnetic | rsc.org |

Note: The sign convention used here is H = -2JS₁·S₂. A negative J value indicates antiferromagnetic coupling, and a positive J value indicates ferromagnetic coupling. Some sources may use a different convention.

Computational Studies on Reaction Pathways and Mechanistic Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reaction pathways and identify the transient mechanistic intermediates involved in chemical reactions, including those for the formation or subsequent reactions of copper(II) acrylate. chemrxiv.orgnih.govresearchgate.net By mapping the potential energy surface of a reaction, these studies can elucidate the step-by-step mechanism, calculate activation barriers, and determine the structures of transition states and intermediates. nih.gov

While specific computational studies on the formation mechanism of copper(II) acrylate were not detailed in the search results, insights can be drawn from related copper-catalyzed reactions. For example, in the copper(II)-mediated C-H functionalization of arenes with carboxylates, combined experimental and computational studies proposed a plausible reaction pathway. nih.gov The proposed mechanism involved the initial reaction of a dimeric Cu(II) carboxylate with the substrate, followed by C-H activation and reductive elimination to form the product. DFT calculations were consistent with this non-radical, organometallic pathway. nih.gov

In the context of copper(II) acrylate systems, computational studies could be used to explore:

Formation Mechanism: Modeling the reaction between a copper(II) source (e.g., copper(II) hydroxide (B78521) or acetate) and acrylic acid to form copper(II) acrylate. This could involve calculating the energetics of different potential pathways, such as ligand exchange reactions, and identifying the key intermediates and transition states.

Polymerization Mechanisms: Investigating the mechanism of polymerization of copper(II) acrylate. This could involve modeling the initiation, propagation, and termination steps of the polymerization process, whether it proceeds through a free-radical or a coordination-insertion mechanism. Computational studies can help to determine the relative likelihood of different mechanistic possibilities.

Thermal Decomposition Pathways: Simulating the thermal decomposition of copper(II) acrylate to understand the products formed and the underlying reaction mechanism. This is relevant for applications where the compound is used as a precursor for copper or copper oxide nanoparticles.

Role of Intermediates: Characterizing the geometry and electronic structure of proposed intermediates, such as radical species or higher-valent copper species (e.g., Cu(III)). chemrxiv.orgnih.gov For instance, in some copper-catalyzed coupling reactions, the disproportionation of a copper(II) species into copper(I) and copper(III) intermediates has been proposed and supported by DFT studies. chemrxiv.org

These computational investigations provide a molecular-level understanding that complements experimental observations, helping to rationalize reaction outcomes and guide the design of new synthetic strategies and catalysts. rsc.org

Reactivity and Mechanistic Pathways Involving Copper Ii Acrylate

Thermal Decomposition Pathways and Kinetics of Copper(II) Acrylate (B77674)

The thermal decomposition of copper(II) acrylate, particularly in the form of its complexes, is a multi-stage process that often involves both the decomposition of the coordination compound and the polymerization of the acrylate moieties. The stability and decomposition pathway are significantly influenced by the co-ligands present in the copper(II) coordination sphere.

Studies on a metal-containing monomer, a complex of copper(II) acrylate with 4′-phenyl-2,2′:6′,2″-terpyridine, revealed its thermal behavior through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The decomposition of this complex is noted to be accompanied by the thermal polymerization of the acrylic fragments, which presents a method for preparing metal or metal oxide nanoparticles stabilized within a polymer matrix. researchgate.net Similarly, research on copolymers of acrylamide (B121943) and acrylic acid complexed with copper(II) has shown that the inclusion of the metal center affects the thermal stability, altering the decomposition temperatures and rates. mdpi.com For instance, the decomposition of acrylate units is influenced by the additional binding of carboxyl groups to the metal ions. mdpi.com

The thermal behavior of copper(II) complexes with unsaturated carboxylates and heterocyclic N-donor ligands has been a subject of investigation to select suitable candidates for copolymerization reactions. The thermal stability of such complexes is a key criterion for their application. In general, the thermal decomposition of copper(II) carboxylates like copper(II) acetate (B1210297) proceeds through the reduction of Cu(II) to Cu(I) and then to metallic copper (Cu(0)), often with an overlap of these consecutive processes. kau.edu.sa The decomposition of the anhydrous salt typically occurs at temperatures around 200-300°C. kau.edu.sa For copolymers containing a copper(II) acrylate complex, a major decomposition stage is observed above 320°C, which is associated with decarboxylation and the breakdown of the main polymer chain. mdpi.com

Below is a table summarizing the thermal decomposition data for a copper(II) acrylate-containing copolymer, illustrating the different stages of mass loss.

Table 1: Thermal Decomposition Stages of Acrylamide-Acrylic Acid Copolymer with Copper(II) Acrylate Complex

| Decomposition Stage | Temperature Range (°C) | Associated Process |

|---|---|---|

| First | ~100 - 200 | Loss of water and formation of imide structures |

| Second | ~200 - 240 | Complex thermal effects due to imide structures |

| Third | ~285 | Decomposition of acrylate units |

| Fourth | > 320 | Decarboxylation and decomposition of the main polymer chain |

This data is generalized from findings on copolymers containing copper(II) acrylate complexes. mdpi.com

Redox Chemistry of Copper(II) Acrylate in Catalytic Cycles

The redox couple of copper(I) and copper(II) is fundamental to the catalytic activity of copper compounds, including copper(II) acrylate, especially in polymerization reactions. This redox chemistry is at the heart of controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

In a typical ATRP catalytic cycle for acrylates, a copper(I) complex acts as an activator, abstracting a halogen atom from an alkyl halide initiator to form a propagating radical and a copper(II) halide complex (the deactivator). The copper(II) species can then deactivate the propagating radical, reforming the dormant polymer chain and the copper(I) activator. This reversible redox process maintains a low concentration of radicals, allowing for controlled polymer growth. The equilibrium between the Cu(I) and Cu(II) states governs the polymerization rate and the degree of control.

Hybrid catalytic cycles have also been developed. For example, a system combining a Cu(II)/reducing agent/peroxide for free radical polymerization (FRP) can be used alongside a Cu(II)/Vitamin C/iodonium salt system for cationic polymerization (CP), enabling the formation of interpenetrated polymer networks. uq.edu.au In such systems, the Cu(II) species is reduced in situ to the active Cu(I) state.

The formation of radicals can also be achieved through the interaction of Cu(II) with hydroperoxides like tert-butyl hydroperoxide (TBHP). The Cu(I)/Cu(II) redox cycle facilitates the formation of tert-butoxy (B1229062) and tert-butylperoxy radicals, which can then initiate polymerization or other radical reactions. savemyexams.com The oxidation of alcohols, for instance, can be catalyzed by Cu(II) complexes where the mechanism involves a redox-active ligand and the cycling of the copper center's oxidation state. youtube.com Electrochemical studies confirm that many copper(II) complexes relevant to catalysis exhibit quasi-reversible reduction and oxidation processes. youtube.com

Ligand Substitution Reactions and Coordination Sphere Modifications

The coordination environment of the copper(II) ion in copper(II) acrylate complexes is not static and can be modified through ligand substitution reactions. These modifications can significantly impact the complex's stability, solubility, and catalytic activity. In aqueous solution, the Cu(II) ion typically exists as the hexaaqua complex, [Cu(H₂O)₆]²⁺, which is known for its high lability and rapid ligand exchange rate. psu.edumdpi.com

The introduction of bulky or chelating ligands like 4′-phenyl-2,2′:6′,2″-terpyridine (PhTpy) leads to the formation of stable, well-defined complexes. In the [Cu(PhTpy)(C₃H₃O₂)₂] complex, the copper ion is coordinated by three nitrogen atoms from the terpyridine ligand and two oxygen atoms from two separate acrylate ligands, resulting in a distorted tetragonal pyramidal geometry. researchgate.net The nature of the solvent can also influence the coordination sphere. In some copper(II) complexes used in ATRP, solvent molecules can act as weakly bound axial ligands. uq.edu.au

These ligand substitution reactions are crucial for tuning the properties of the copper catalyst. The choice of ligand affects the redox potential of the Cu(I)/Cu(II) couple and the geometry of the complex, which in turn influences the kinetics and control of catalytic processes like polymerization. researchgate.net

Photoinduced Processes and Light-Initiated Reactivity of Copper(II) Acrylate

Copper(II) acrylate and related copper(II) carboxylate complexes can undergo photochemical reactions upon irradiation with light, typically UV or visible light. A key process is the light-induced homolysis (LIH) of the copper-carboxylate bond. This process involves the excitation of the Cu(II)-carboxylate complex to an excited state, followed by the homolytic cleavage of the Cu-O bond, generating a carboxylate radical and a Cu(I) species. The carboxylate radical can then undergo decarboxylation to produce an alkyl or aryl radical.

This generation of radicals via LIH forms the basis for various photocatalytic transformations. For instance, Cu(II)-photocatalyzed decarboxylative oxygenation of carboxylic acids uses molecular oxygen as the terminal oxidant. The mechanism suggests that the light-induced homolysis of a Cu(II)-carboxylate is the key step. mdpi.com The coordination geometry plays a critical role, with monodentate carboxylate coordination appearing to be more favorable for this process than bidentate or paddle-wheel structures. mdpi.com

In the context of polymerization, photo-induced ATRP of acrylates can be achieved using a Cu(II) complex as the catalyst precursor. UV irradiation can facilitate the in-situ reduction of the Cu(II) species to the catalytically active Cu(I) state. This can be achieved through various mechanisms, including the photo-activation of a ligand, which then initiates the reduction process. mdpi.com For example, a system using CuBr₂ and Me₆TREN can initiate the polymerization of methyl acrylate under UV light. mdpi.com Another approach utilizes a pre-formed Cu(II) formate (B1220265) complex, which, under UV light, mediates the controlled polymerization of acrylates with high efficiency and control.

The wavelength of the incident light is a crucial parameter. Studies have shown a wavelength-dependent behavior in the photo-induced polymerization of methyl acrylate, indicating that the efficiency of the process can be optimized by selecting the appropriate wavelength for irradiation. This spatiotemporal control, the ability to start and stop the polymerization by switching the light source on and off, is a significant advantage of these photo-induced methods.

Mechanistic Understanding of Polymerization Initiation and Control mediated by Copper(II) Acrylate

Copper(II) acrylate and its derivatives are key components in several controlled radical polymerization (CRP) techniques, where they primarily function as deactivators or catalyst precursors. The most prominent of these techniques is Atom Transfer Radical Polymerization (ATRP).

However, polymerization can also be initiated directly using a copper(II) complex in what is known as "reverse ATRP". In this case, a conventional radical initiator (e.g., AIBN) is used to generate radicals. These radicals react with the Cu(II) complex, reducing it to the Cu(I) activator and forming an oxidized species. The newly formed Cu(I) complex then enters the ATRP equilibrium, enabling controlled polymerization.

More advanced techniques like Activators Regenerated by Electron Transfer (ARGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP also utilize Cu(II) complexes. In these systems, the Cu(II) deactivator that accumulates during polymerization is continuously reduced back to the Cu(I) activator by a reducing agent, allowing for the use of very low concentrations of the copper catalyst.

In photo-induced copper-mediated polymerizations, the initiation mechanism often involves the photoreduction of a Cu(II) complex. For example, in the presence of a tertiary amine, UV irradiation can promote an electron transfer from the amine to the Cu(II) center, generating the active Cu(I) catalyst and an amine radical cation. This in-situ generation of the activator allows the polymerization to proceed under mild conditions. The control over the polymerization is then maintained through the reversible deactivation of propagating radicals by the remaining Cu(II) species.

Advanced Materials Applications Utilizing Copper Ii Acrylate As a Precursor or Component

Role in Controlled Radical Polymerization (CRP) Techniques (e.g., ATRP, Photoinduced Polymerization)

In the realm of controlled radical polymerization (CRP), copper-based catalysts are extensively used to produce polymers with well-defined architectures, molecular weights, and low dispersities. While copper(II) acrylate (B77674) is not always employed as a discrete, pre-synthesized catalyst, the in-situ formation of copper-acrylate complexes is a key aspect of several polymerization mechanisms, particularly in Atom Transfer Radical Polymerization (ATRP) and photoinduced polymerization. These techniques often start with a copper(II) halide salt, which interacts with monomeric acrylates and ligands to form the active catalytic species.

Synthesis of Well-Defined Poly(acrylates) and Block Copolymers

The synthesis of well-defined poly(acrylates) and block copolymers is a significant application of copper-catalyzed CRP. The ability to control the polymerization process allows for the creation of polymers with predictable molecular weights and narrow molecular weight distributions (Đ). This control is crucial for applications where specific material properties are required.

Recent research has demonstrated the synthesis of novel macromolecular frameworks using techniques like Activators Regenerated by Electron Transfer–Atom Transfer Radical Polymerization (ARGET-ATRP), which is an environmentally friendly method. This technique has been used to graft polymer brushes with specific functionalities onto surfaces, creating materials with tailored properties. dtu.dk For instance, the synthesis of self-healing polymers has been explored using metal-containing monomers, including those based on acrylate complexes. mdpi.comresearchgate.net

Block copolymers, which consist of two or more different polymer chains linked together, can also be synthesized with high precision using these methods. The controlled nature of the polymerization allows for the sequential addition of different monomers, leading to the formation of block copolymers with distinct segments. While direct use of copper(II) acrylate is less common, related copper complexes are instrumental in these syntheses. researchgate.netresearchgate.net

Investigations into Polymerization Kinetics and Control Mechanisms

The kinetics of copper-mediated acrylate polymerization have been a subject of extensive research to understand and optimize the control over the polymerization process. The rate of polymerization and the degree of control are influenced by several factors, including the nature of the copper catalyst, the ligand, the initiator, and the reaction conditions.

In photoinduced polymerization, light is used to regulate the polymerization process. This method offers excellent temporal and spatial control. The kinetics of such systems are often studied to understand the mechanism of photoinitiation and its effect on the polymerization rate and the properties of the resulting polymer. polyu.edu.hknih.gov

Kinetic studies have shown that the addition of a third metal-containing comonomer can influence the initial polymerization rate. This is attributed to the specific effect of the metal group in close proximity to the active center on the growth of radicals. researchgate.net The study of these kinetic effects is crucial for designing polymerization systems that yield polymers with the desired characteristics.

Catalyst Design and Ligand Effects in Copper(II) Acrylate-Mediated Polymerization

The design of the catalyst system, particularly the choice of ligand, is critical in copper-mediated polymerization of acrylates. The ligand coordinates to the copper center and modulates its reactivity, which in turn affects the polymerization kinetics and the degree of control.

A variety of nitrogen-based ligands, such as those with imidazole (B134444) and pyrazole (B372694) moieties, have been investigated. For example, the reaction of copper(II) acrylate with imidazole derivatives has been shown to yield complexes with different nuclearities and geometries, which can influence their catalytic activity. mdpi.com Similarly, the reaction of copper(II) acrylate with pyrazole can lead to the formation of trinuclear copper complexes that can act as secondary building units in larger structures. acs.orgbohrium.comunipd.it

The choice of ligand can also impact the stereochemistry of the resulting polymer. Research on cobalt(II) complexes with imidazole derivatives, which are structurally related to potential copper(II) acrylate systems, has shown that different stereochemistries can be achieved depending on the ligand and reaction conditions. mdpi.com

| Ligand | Resulting Complex/System | Key Observation | Reference |

|---|---|---|---|

| Imidazole | Mononuclear and binuclear copper(II) acrylate/methacrylate (B99206) complexes | Interconversion between mononuclear and binuclear species observed in methanol (B129727) solution. | mdpi.com |

| Pyrazole | Trinuclear copper(II) acrylate complexes | Formation of [Cu₃(μ₃-OH)(μ-pz)₃(CH₂CHCOO)₂(H₂O)₂(Hpz)] and [Cu₃(μ₃-OH)(μ-pz)₃(CH₂CHCOO)₂(CH₃OH)]. | acs.orgbohrium.comunipd.it |

| 4′-Phenyl-2,2′:6′,2″-terpyridine | Copper(II) acrylate complex | Characterized for potential use in nanomaterials science and self-healing polymers. | researchgate.netresearchgate.netresearchgate.net |

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Copper(II) acrylate is a valuable precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In these materials, the copper(II) ions act as nodes, and the acrylate ligands, or derivatives thereof, serve as linkers that connect the metal centers to form extended one-, two-, or three-dimensional structures.

Design and Synthesis of Copper-Acrylate Based MOFs

The design and synthesis of MOFs based on copper and acrylate-type linkers allow for the creation of materials with tunable porosity, surface area, and chemical functionality. The synthesis typically involves the reaction of a copper(II) salt with the acrylate linker under specific conditions, often involving solvothermal methods.

Research has shown that reacting copper(II) acrylate with other ligands, such as pyrazole, can lead to the formation of discrete polynuclear complexes that can be considered as secondary building units (SBUs) for MOFs. acs.orgunipd.it For example, trinuclear copper(II) clusters have been synthesized from copper(II) acrylate and pyrazole, which can then be linked to form larger coordination polymers. unipd.it

The synthesis conditions, such as the solvent and temperature, can significantly influence the final structure of the coordination polymer. For instance, reacting copper(II) acrylate with pyrazole in water and methanol leads to the formation of two different trinuclear copper derivatives. acs.orgunipd.it

Structural Diversity and Porosity Studies of MOF Architectures

The structural diversity of copper-acrylate based coordination polymers is vast, ranging from simple one-dimensional chains to complex three-dimensional frameworks. The final architecture is determined by the coordination preferences of the copper(II) ion and the geometry and connectivity of the acrylate linker and any ancillary ligands present.

For example, the reaction of copper(II) acrylate with imidazole derivatives can result in complexes with elongated octahedral or distorted octahedral geometries, depending on the specific imidazole derivative used. researchgate.net These different coordination environments can lead to different packing arrangements and supramolecular architectures.

The porosity of these materials is a key feature that makes them attractive for applications such as gas storage and separation. While specific porosity data for MOFs derived directly and solely from copper(II) acrylate is not extensively detailed in the provided context, the general principles of MOF design suggest that the use of acrylate as a linker can lead to porous structures. The flexible nature of some coordination networks can also give rise to interesting properties such as framework breathing upon guest removal or uptake. researchgate.net

| Reactants | Resulting Structure | Key Structural Feature | Reference |

|---|---|---|---|

| Copper(II) acrylate and pyrazole (in water) | [Cu₃(μ₃-OH)(μ-pz)₃(CH₂CHCOO)₂(H₂O)₂(Hpz)] | Trinuclear copper cluster with bridging hydroxide (B78521) and pyrazolate ligands. | acs.orgunipd.it |

| Copper(II) acrylate and pyrazole (in methanol) | [Cu₃(μ₃-OH)(μ-pz)₃(CH₂CHCOO)₂(CH₃OH)] | Trinuclear copper cluster with coordinated methanol. | acs.orgunipd.it |

| Copper(II) acrylate and 2-ethylimidazole (B144533) | cis-[Cu(2-EtIm)₂(acr)₂] and trans-[Cu(2-EtIm)₂(acr)₂] | Geometric isomers with distorted octahedral and elongated octahedral geometries, respectively. | researchgate.net |

Formation of Nanomaterials (e.g., Copper Oxide Nanoparticles) via Thermal Decomposition

The thermal decomposition of copper-containing precursors is a widely utilized method for the synthesis of copper and copper oxide nanoparticles. While copper(II) acetate (B1210297) is a commonly cited precursor for this process, the principle extends to other copper carboxylates, including copper(II) acrylate. The thermal decomposition process involves heating the precursor to a specific temperature, causing the organic ligands to break down and leaving behind copper or copper oxide nanoparticles. The size and morphology of the resulting nanoparticles can be controlled by parameters such as the decomposition temperature, heating rate, and the presence of capping agents or surfactants.

For instance, research on the thermal decomposition of copper acetate monohydrate in octadecene with stearic acid and 1-octadecanol has demonstrated the formation of copper nano/microparticles at 290 °C. nih.govtubitak.gov.trresearchgate.net These copper nanoparticles can subsequently be converted to copper oxide nanoparticles through a heat treatment process at 250 °C. nih.govtubitak.gov.trresearchgate.net The color change of the solution during the thermal decomposition process, from blue to reddish-brown, indicates the nucleation and growth of copper particles. nih.gov

Similarly, other studies have explored the thermal decomposition of novel copper(II) complexes to synthesize copper and copper(I) oxide nanoparticles. researchgate.net The use of different capping molecules and varying the decomposition temperature allows for control over the resulting nanoparticle size and phase (metallic copper vs. copper oxide). researchgate.net While direct studies detailing the thermal decomposition of pure copper(II) acrylate for nanoparticle synthesis are not extensively documented in the reviewed literature, the established principles for other copper carboxylates provide a strong indication of its potential as a viable precursor for copper oxide nanomaterials. The general reaction scheme involves the breakdown of the acrylate ligand, leading to the formation of CuO.

Table 1: Examples of Copper Precursors and Conditions for Nanoparticle Synthesis via Thermal Decomposition

| Precursor | Decomposition Temperature (°C) | Resulting Nanoparticles | Reference |

| Copper Acetate Monohydrate | 290 | Copper nano/microparticles | nih.govtubitak.gov.trresearchgate.net |

| Copper(II) Complex | 120 - 240 | Copper and Copper Oxide nanoparticles | researchgate.net |

Application in Coatings and Composites Research

Copper(II) acrylate has been investigated as a key component in the development of advanced coatings and composites, imparting properties such as hydrophobicity and germicidal activity. A notable example is the creation of hybrid copper(II) acrylate/silazane thin coatings. researchgate.net

In this research, the hydrophobic properties of an oligosilazane were combined with the germicidal characteristics of copper(II) acrylate to produce a multifunctional coating. researchgate.net The key findings from this research are summarized below:

Homogeneous Distribution: Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) confirmed a homogeneous distribution of copper and silicon within the coating. researchgate.net

Adhesion and Durability: The coating exhibited good adhesion and scratch tolerance, attributed to the formation of Si-O-Fe bonds with the steel substrate and the polymeric nature of the hybrid system. researchgate.net

Hydrophobicity: The presence of hydrophobic groups from the silazane resulted in a water contact angle of 99.8°. researchgate.net

Germicidal Efficacy: The coating demonstrated a significant reduction in living bacteria (over 99%), which was correlated to the release of Cu²⁺ ions. researchgate.net

This research highlights the potential of incorporating copper(II) acrylate into polymer matrices to create functional surfaces for various applications, including in healthcare settings to reduce microbial contamination on high-touch surfaces. researchgate.net

Furthermore, the broader field of polymer composites has seen the inclusion of copper-based fillers to enhance mechanical and functional properties. For instance, the reinforcement of polylactic acid (PLA) with copper-based fillers has been studied to improve its properties. While not specifically using copper(II) acrylate, these studies demonstrate the principle of incorporating copper compounds into polymer matrices to create advanced composites.

Development of Mechanoresponsive Materials with Copper(II) Acrylate Units

The development of mechanoresponsive, or "smart," materials that change their properties in response to mechanical stress is a rapidly growing area of materials science. These materials often incorporate specific chemical units, known as mechanophores, that undergo a chemical transformation when subjected to a mechanical force.

While the search for mechanoresponsive materials specifically incorporating copper(II) acrylate units did not yield direct examples in the reviewed literature, the fundamental principles of mechano-chemistry suggest its potential in this area. The interaction between the copper(II) center and the acrylate ligands could potentially be sensitive to mechanical stress, leading to changes in the material's optical or electronic properties.

Research in the broader field of mechanoresponsive polymers has explored various systems, but a direct application of copper(II) acrylate as a mechanophore has not been explicitly reported in the available literature. Further research is required to explore the potential of copper(II) acrylate in the design of novel mechanoresponsive materials.

Research into Hybrid Organic/Inorganic Materials with Copper(II) Acrylate Components

Hybrid organic/inorganic materials combine the properties of both organic polymers and inorganic materials at the nanoscale, often resulting in synergistic effects and novel functionalities. Copper(II) acrylate is a valuable component in the synthesis of such hybrid materials due to its ability to bridge organic and inorganic phases.

A prime example of this application is the aforementioned hybrid copper(II) acrylate/silazane coating. researchgate.net This material seamlessly integrates the inorganic silazane network with the organic acrylate component containing the copper(II) ions. The resulting hybrid material exhibits a combination of properties not achievable by either component alone, including hydrophobicity, germicidal activity, and good mechanical properties. researchgate.net

The synthesis of such hybrid materials often involves the co-polymerization of functional organosilanes and metal alkoxides with organic monomers like acrylates. The sol-gel process is a common method for forming the inorganic network, while the organic component can be simultaneously or subsequently polymerized. researchgate.net

The incorporation of copper(II) acrylate into these hybrid systems can lead to materials with a wide range of applications, including:

Functional Coatings: As demonstrated, these materials can be used for protective and antimicrobial coatings. researchgate.net

Sensors: The responsiveness of the copper(II) center to its environment could be harnessed for chemical sensing applications.

Catalysis: The copper centers within the hybrid matrix could act as catalytic sites for various chemical reactions.

The versatility of copper(II) acrylate as a building block for hybrid materials opens up numerous possibilities for the design of new materials with tailored properties for advanced technological applications.

Future Research Directions and Unexplored Avenues for Copper Ii Acrylate

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Metal-Containing Polymers)

The integration of Copper(II) acrylate (B77674) into advanced manufacturing processes, particularly additive manufacturing or 3D printing, represents a significant frontier. This involves using the copper complex as a functional component in polymer resins to fabricate objects with tailored properties layer-by-layer. nih.govmdpi.com Research in this area could focus on developing photopolymerizable resins containing Copper(II) acrylate for techniques like stereolithography (SLA) or Digital Light Processing (DLP). nih.gov The acrylate moieties of the compound allow it to be chemically incorporated into the growing polymer network during printing.

A primary application is the fabrication of customized electronics by creating 3D structures that can be subsequently converted into conductive copper patterns. researchgate.net For instance, a printed polymer object containing homogeneously dispersed Copper(II) acrylate could be selectively treated (e.g., with laser activation or chemical reduction) to convert the copper salt into metallic copper, forming conductive pathways on or within the 3D part. researchgate.netnih.gov This approach combines the design freedom of 3D printing with the functionality of metallic components. mdpi.com

Future studies will need to optimize the formulation of these metal-containing polymer composites, investigating the compatibility of Copper(II) acrylate with various monomers and photoinitiators to ensure both printability and final part performance. nih.govmdpi.com The development of functional filaments doped with copper compounds for Fused Deposition Modeling (FDM) is another promising avenue. mdpi.com

Table 1: Comparison of 3D Printing Techniques for Copper(II) Acrylate Integration

| Technique | Principle | Potential Role of Copper(II) Acrylate | Key Research Challenges |

|---|---|---|---|

| Vat Photopolymerization (SLA/DLP) | A liquid photopolymer resin is selectively cured by light. nih.gov | Acts as a cross-linkable, metal-containing monomer within the resin. nih.gov | Resin stability, curing kinetics, achieving homogeneous copper dispersion. |

| Fused Deposition Modeling (FDM) | A thermoplastic filament is heated and extruded layer by layer. mdpi.com | Doped into a polymer filament (e.g., PLA) to create a composite material. mdpi.com | Filament fabrication, maintaining nozzle performance, post-processing for conductivity. |

| Binder Jetting | A liquid binder is selectively deposited to join powder particles. mdpi.com | Could be part of the binder system or a coating on the primary powder. | Binder-powder interaction, post-sintering/reduction process optimization. |

| Material Jetting | Droplets of build material are selectively deposited and cured. | Formulated into a jettable ink, potentially with UV-curing acrylate groups. | Ink viscosity and surface tension control, resolution of printed features. |

Exploration of Novel Ligand Architectures for Tailored Reactivity and Structure

The reactivity and structural properties of Copper(II) acrylate are intrinsically linked to the ligands coordinated to the copper center. The exploration of novel ligand architectures is a critical research direction for fine-tuning the compound's performance in applications like Atom Transfer Radical Polymerization (ATRP) and catalysis. nih.govacs.org The design of new ligands allows for precise control over the catalyst's electronic properties, steric environment, and stability. nih.govmdpi.com

Research can focus on multidentate nitrogen-donor ligands, which have been shown to be highly effective in copper-catalyzed polymerization. nih.gov For example, modifying the ligand backbone flexibility or the steric bulk of substituents can dramatically alter catalyst activity by orders of magnitude. nih.gov The synthesis of Copper(II) acrylate complexes with specific ligand systems, such as benzimidazole (B57391) Schiff bases or terpyridine derivatives, can yield metal-containing monomers with unique photophysical properties or thermal stability. mdpi.comresearchgate.net These tailored monomers are valuable for creating advanced polymers and nanomaterials. researchgate.net Future work will involve synthesizing and characterizing new Copper(II) acrylate complexes and systematically evaluating how the ligand structure impacts polymerization control, catalytic efficiency, and the properties of the resulting materials. mdpi.com

Table 2: Influence of Ligand Architecture on Copper(II) Catalyst Properties

| Ligand Feature | Effect on Copper Center | Impact on Reactivity (e.g., in ATRP) | Example Ligand Family |

|---|---|---|---|

| Denticity (bi-, tri-, tetradentate) | Affects complex stability and geometry. nih.gov | Higher denticity often leads to more stable and active catalysts. | Polyamines (e.g., PMDETA, Me₆-TREN). nih.govacs.org |

| Electronic Effects (donor/acceptor groups) | Modulates the redox potential of the Cu(II)/Cu(I) couple. nih.gov | Electron-donating groups can increase the activity of the Cu(I) activator. | Substituted bipyridines and phenanthrolines. mdpi.com |

| Steric Hindrance | Controls access to the metal center. nih.gov | Can influence selectivity and prevent undesirable side reactions. | Bulky alkyl-substituted tripodal amines (e.g., Et₆TREN vs. Me₆TREN). nih.gov |

| Backbone Flexibility | Constrains the geometry of the complex. nih.gov | More rigid ligands can pre-organize the catalyst for higher activity. | Cyclic vs. acyclic polyamines (e.g., Cyclam derivatives). nih.gov |

In-Depth Studies of Structure-Reactivity Relationships in Heterogeneous Catalysis

While Copper(II) acrylate is often used in homogeneous systems, its potential as a precursor for heterogeneous catalysts is a compelling area for future research. researchgate.net In-depth studies are needed to understand the structure-reactivity relationships when Copper(II) acrylate is immobilized on a solid support. This involves applying the principles of "catalysis by design," where well-defined, single-site catalysts are prepared to establish clear correlations between the catalyst's structure and its performance. acs.org

Future research will involve grafting Copper(II) acrylate or its derivatives onto various oxide supports (like silica (B1680970) or alumina) and characterizing the resulting surface organometallic fragments. acs.org The key is to understand how the interaction between the copper species and the support material influences catalytic activity and stability. mdpi.com Factors such as the porosity, surface area, and acid-base properties of the support can dramatically alter the catalyst's behavior. acs.orgmdpi.com Advanced characterization of the catalyst's bulk and surface structure will be crucial to identify the specific atomic arrangements, or active sites, responsible for catalysis. acs.org This knowledge can then be used to rationally design more efficient and robust heterogeneous catalysts for a variety of organic transformations. researchgate.net

Table 3: Parameters for Designing Heterogeneous Catalysts from Copper(II) Acrylate

| Parameter | Description | Influence on Catalysis |

|---|---|---|

| Support Material | The solid matrix on which the active species is dispersed (e.g., SiO₂, Al₂O₃, Zeolites). mdpi.com | Affects dispersion, stability, and can participate in the reaction through metal-support interactions. mdpi.com |

| Active Site Structure | The local atomic arrangement of the copper species. acs.org | Determines the intrinsic activity and selectivity of the catalyst. acs.org |

| Dispersion | The extent to which the copper species are distributed over the support surface. | High dispersion maximizes the number of available active sites. |

| Porosity | The pore structure of the support material. | Controls reactant and product diffusion to and from the active sites. acs.org |

| Metal-Support Interaction | The electronic and chemical bonding between the copper species and the support. mdpi.com | Can modify the electronic properties of the copper and enhance catalyst stability. mdpi.com |

Development of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To fully understand and optimize reactions involving Copper(II) acrylate, it is essential to move beyond traditional pre- and post-reaction analysis. The development of advanced spectroscopic probes for in-situ (in the reaction vessel) and real-time monitoring is a critical research avenue. researchgate.netbeilstein-journals.org These techniques allow researchers to observe the reaction as it happens, providing invaluable data on reaction kinetics, the formation of transient intermediates, and mechanistic pathways. beilstein-journals.org